molecular formula C11H10O3 B13812647 4-Methoxy-5-phenyl-2(5H)-furanone CAS No. 22609-96-7

4-Methoxy-5-phenyl-2(5H)-furanone

Cat. No.: B13812647
CAS No.: 22609-96-7
M. Wt: 190.19 g/mol
InChI Key: SJNQQDMIMLRHNN-UHFFFAOYSA-N
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Description

4-Methoxy-5-phenyl-2(5H)-furanone is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a methoxy group and a phenyl group in its structure suggests potential unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-phenyl-2(5H)-furanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a phenyl-substituted acetoacetic ester with methanol in the presence of an acid catalyst can yield the desired furanone.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-phenyl-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The furanone ring can be reduced to form a dihydrofuranone.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of this compound-3-one.

    Reduction: Formation of 4-methoxy-5-phenyl-2,3-dihydrofuranone.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-phenyl-2(5H)-furanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and phenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2(5H)-furanone: Lacks the phenyl group, which may result in different reactivity and biological activity.

    5-Phenyl-2(5H)-furanone: Lacks the methoxy group, which may affect its chemical properties and applications.

    4-Hydroxy-5-phenyl-2(5H)-furanone: The hydroxy group can introduce different reactivity compared to the methoxy group.

Uniqueness

4-Methoxy-5-phenyl-2(5H)-furanone is unique due to the presence of both methoxy and phenyl groups, which can impart distinct chemical and biological properties

Properties

CAS No.

22609-96-7

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-methoxy-2-phenyl-2H-furan-5-one

InChI

InChI=1S/C11H10O3/c1-13-9-7-10(12)14-11(9)8-5-3-2-4-6-8/h2-7,11H,1H3

InChI Key

SJNQQDMIMLRHNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC1C2=CC=CC=C2

Origin of Product

United States

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